molecular formula C20H15ClN4O2S B2918466 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 893922-43-5

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No. B2918466
M. Wt: 410.88
InChI Key: ZAOIQIGDQVKJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of organic compounds known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar pyrazolo[3,4-d]pyrimidine derivatives have been synthesized in various studies . The synthesis often involves multistep reactions with careful control of conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific data for this compound was not found .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of pyrazole derivatives, including compounds related to 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as novel anticancer agents. Additionally, most of these compounds have shown good to excellent antimicrobial activity, indicating their usefulness in combating microbial infections (Hafez, Al-Hussain, & El-Gazzar, 2016).

Synthesis of Fused Heterocycles

Another study explored the synthesis of heterocyclic β-enaminonitriles, leading to polyfunctionally substituted 5-phenylsulfonylthiophenes and their fused derivatives. These findings are crucial for the development of new compounds with potential therapeutic applications, illustrating the versatility of pyrazole derivatives in synthesizing complex heterocycles (Sherif & Hussein, 1997).

Structure-Activity Relationship Studies

The synthesis and structure-activity relationship studies of various pyrazole and pyrazolopyrimidine derivatives have been conducted, revealing their potential as Aurora-A kinase inhibitors, a target of interest for cancer therapy. These studies not only contribute to the understanding of the molecular basis of their activity but also open avenues for the development of novel anticancer drugs (Shaaban, Saleh, Mayhoub, & Farag, 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolo-pyrimidine analogues have been investigated, revealing that some compounds exhibit broad-spectrum antibacterial and antifungal properties. This research suggests the potential of these compounds in developing new antimicrobial and antifungal agents (Bhadraiah et al., 2020).

Anti-inflammatory and Antibacterial Properties

Microwave-assisted synthesis of novel pyrazoline derivatives demonstrated potent anti-inflammatory and antibacterial activities. These findings underscore the therapeutic potential of pyrazoline derivatives in treating inflammatory conditions and bacterial infections (Ravula et al., 2016).

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-16-7-5-13(6-8-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIQIGDQVKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

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